Cas no 116198-40-4 ((all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester)

The compound (all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester is a structured lipid derivative combining eicosapentaenoic acid (EPA) with a glycerol backbone esterified with myristic acid. This molecular design enhances lipid solubility and stability, making it suitable for applications requiring controlled release or improved bioavailability of EPA. The presence of the all-Z (cis) configuration in the EPA moiety ensures retention of its bioactive properties, while the symmetrical di-myristoyl substitution on the glycerol backbone contributes to predictable physicochemical behavior. This structured ester may be of interest in pharmaceutical or nutraceutical formulations where tailored lipid delivery systems are required.
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester structure
116198-40-4 structure
商品名:(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester
CAS番号:116198-40-4
MF:C51H88O6
メガワット:797.240837097168
CID:4762673
PubChem ID:138300976

(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester 化学的及び物理的性質

名前と識別子

    • (all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester
    • TG 14:0_14:0_20:5
    • PD099340
    • 2,3-di(tetradecanoyloxy)propyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
    • 116198-40-4
    • インチ: 1S/C51H88O6/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-32-35-38-41-44-50(53)56-47-48(57-51(54)45-42-39-36-33-29-21-18-15-12-9-6-3)46-55-49(52)43-40-37-34-31-28-20-17-14-11-8-5-2/h7,10,16,19,23-24,26-27,32,35,48H,4-6,8-9,11-15,17-18,20-22,25,28-31,33-34,36-47H2,1-3H3/b10-7-,19-16-,24-23-,27-26-,35-32-
    • InChIKey: XVZKEWCRXPFBME-PUULZFANSA-N
    • ほほえんだ: O(C(COC(CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)=O)COC(CCCCCCCCCCCCC)=O)C(CCCCCCCCCCCCC)=O

計算された属性

  • せいみつぶんしりょう: 796.65809052g/mol
  • どういたいしつりょう: 796.65809052g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 57
  • 回転可能化学結合数: 45
  • 複雑さ: 1050
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 5
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.9
  • 疎水性パラメータ計算基準値(XlogP): 18.3

(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67846-10mg
1,2-Dimyristoyl-3-Eicosapentaenoyl-rac-glycerol
116198-40-4 98%
10mg
¥3047.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67846-1mg
1,2-Dimyristoyl-3-Eicosapentaenoyl-rac-glycerol
116198-40-4 98%
1mg
¥423.00 2022-04-26
1PlusChem
1P01LJNG-5mg
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-
116198-40-4 ≥98%
5mg
$204.00 2023-12-26
1PlusChem
1P01LJNG-10mg
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-
116198-40-4 ≥98%
10mg
$334.00 2023-12-26
1PlusChem
1P01LJNG-1mg
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-
116198-40-4 ≥98%
1mg
$75.00 2023-12-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67846-25mg
1,2-Dimyristoyl-3-Eicosapentaenoyl-rac-glycerol
116198-40-4 98%
25mg
¥6667.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67846-5mg
1,2-Dimyristoyl-3-Eicosapentaenoyl-rac-glycerol
116198-40-4 98%
5mg
¥1778.00 2022-04-26
Larodan
34-1425-7-25mg
1,2-Myristin-3-Eicosapentaenoin
116198-40-4 >98%
25mg
€288.00 2025-03-07
1PlusChem
1P01LJNG-25mg
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-
116198-40-4 ≥98%
25mg
$705.00 2023-12-26

(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester 関連文献

(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl esterに関する追加情報

Introduction to (all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester and Its Significance in Modern Research

Compound with the CAS number 116198-40-4 is a specialized derivative of the well-known omega-3 fatty acid, (all-Z)-5,8,11,14,17-eicosapentaenoic acid. This compound has garnered significant attention in the field of pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. The esterification of this fatty acid with 2,3-bis[(1-oxotetradecyl)oxy]propyl groups introduces novel functionalities that enhance its solubility and bioavailability, making it a promising candidate for various medical and cosmetic formulations.

The chemical structure of this compound is characterized by a long-chain polyunsaturated fatty acid backbone with ester groups attached to the 2 and 3 positions. This modification not only improves the compound's stability but also allows for targeted delivery systems, which is a critical factor in drug development. The use of (all-Z)-5,8,11,14,17-eicosapentaenoic acid as the base molecule leverages its well-documented anti-inflammatory and antioxidant properties, which have been extensively studied in clinical trials and academic research.

Recent advancements in lipid chemistry have highlighted the importance of functionalized fatty acids in developing novel therapeutic agents. The compound 116198-40-4, with its unique esterification pattern, represents a significant step forward in this area. Studies have shown that the introduction of long alkyl chains can enhance the penetration of active compounds through biological membranes, thereby improving their efficacy. This has particular implications for topical applications and systemic drug delivery.

In the realm of nutraceuticals and functional foods, the derivative of (all-Z)-5,8,11,14,17-eicosapentaenoic acid has been explored for its potential to modulate lipid profiles and reduce markers of inflammation. The bis[(1-oxotetradecyl)oxy]propyl ester structure not only improves the compound's solubility in aqueous environments but also extends its shelf life, making it more suitable for commercial products. This has sparked interest among food scientists and manufacturers looking to incorporate bioactive compounds into their formulations.

The synthesis of such complex molecules requires a deep understanding of organic chemistry and catalytic processes. The reaction conditions must be carefully controlled to ensure high yield and purity. Researchers have been experimenting with various catalysts and solvents to optimize the synthesis pathway for 116198-40-4. Advances in green chemistry have also influenced these processes, with a focus on minimizing waste and reducing energy consumption.

The pharmacological properties of (all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester have been investigated in several preclinical studies. These studies have revealed promising results in terms of anti-inflammatory effects, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease. The ability of this compound to interact with multiple signaling pathways suggests that it could be a versatile therapeutic agent.

Beyond its medical applications, this compound has also shown potential in cosmetic formulations. The enhanced solubility and stability provided by the ester groups make it an ideal candidate for skincare products aimed at anti-aging and skin repair. The anti-inflammatory properties further support its use in formulations designed to soothe irritated skin conditions.

The regulatory landscape for such novel compounds is continually evolving. Manufacturers must navigate stringent guidelines to ensure safety and efficacy before bringing these products to market. Collaboration between chemists, biologists, and regulatory experts is essential to streamline this process. Recent changes in regulatory policies have emphasized the importance of clinical data demonstrating both safety and efficacy.

The future prospects for 116198-40-4 are bright, with ongoing research exploring new applications in areas such as neuroprotection and cancer prevention. The unique structure of (all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester offers a versatile platform for drug discovery. As our understanding of molecular interactions grows deeper,so does the potential for this compound to revolutionize various industries.

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